molecular formula C8H9ClN2O B1442524 6-Chloro-4-(ethylamino)nicotinaldehyde CAS No. 959163-01-0

6-Chloro-4-(ethylamino)nicotinaldehyde

Cat. No. B1442524
CAS RN: 959163-01-0
M. Wt: 184.62 g/mol
InChI Key: ANYFUZIGKSYQSU-UHFFFAOYSA-N
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Description

“6-Chloro-4-(ethylamino)nicotinaldehyde” is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 g/mol . It is also known by other names such as “6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde” and "Ripretinib Impurity 2" .


Synthesis Analysis

The synthesis of “6-Chloro-4-(ethylamino)nicotinaldehyde” can be achieved through several methods. One method involves the use of manganese (IV) oxide in dichloromethane at 20°C . The reaction mixture is stirred at room temperature overnight, filtered, and the filtrate is concentrated in vacuo to yield the compound . Another method uses Dess-Martin periodane in tetrahydrofuran at 0 - 20°C .


Molecular Structure Analysis

The molecular structure of “6-Chloro-4-(ethylamino)nicotinaldehyde” contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aldehyde (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

“6-Chloro-4-(ethylamino)nicotinaldehyde” has a density of 1.3±0.1 g/cm3 . Its boiling point is 347.4±42.0 °C at 760 mmHg . The exact mass of the compound is 184.040344 .

Scientific Research Applications

Synthesis and Antiviral Activity

6-Chloro-4-(ethylamino)nicotinaldehyde, as part of nicotinaldehyde derivatives, has been utilized in the synthesis of various heterocyclic compounds. For instance, nicotinaldehyde reacted with 2-cyanoethanethioamide to yield heterocyclic compounds with antiviral activities, including activities against HSV1 and HAV (Attaby et al., 2007).

Molluscicidal Properties

Research has also been conducted on the molluscicidal properties of thiazolo[5,4-d]pyrimidines, synthesized using related compounds. This research is relevant in the context of controlling snail populations in relation to schistosomiasis (El-bayouki & Basyouni, 1988).

Hydrolysis in Environmental Processes

The hydrolysis of atrazine, a compound related to 6-Chloro-4-(ethylamino)nicotinaldehyde, has been studied in the context of environmental science. This research focuses on understanding the degradation kinetics of atrazine and its degradation products, which is crucial for water treatment and environmental protection (Acero et al., 2000).

Proton Transfer Equilibrium

In a study examining Schiff bases, which includes compounds structurally related to 6-Chloro-4-(ethylamino)nicotinaldehyde, proton transfer equilibrium in hydrogen bridges was investigated. This research contributes to the understanding of molecular structures and reactions (Filarowski et al., 2002).

Enzymatic Activity in Agriculture

The effect of triazines, including atrazine (related to 6-Chloro-4-(ethylamino)nicotinaldehyde), on enzymatic activity in agricultural crops was studied. This research provides insights into how these compounds influence carbohydrate and nitrogen metabolism in plants, which is essential for crop management and agricultural productivity (Wu et al., 1971).

properties

IUPAC Name

6-chloro-4-(ethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYFUZIGKSYQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239397
Record name 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(ethylamino)nicotinaldehyde

CAS RN

959163-01-0
Record name 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959163-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (6-chloro-4-(ethylamino)pyridin-3-yl)methanol (2.5 g, 13.4 mmol) in DCM (30 mL) was added MnO2 (5.8 g, 67 mmol) and the reaction mixture was stirred at RT overnight. The reaction mixture was filtered and the filtrate was concentrated in vacuo to give 6-chloro-4-(ethylamino)nicotinaldehyde (2.2 g, 89% yield). 1H NMR (400 MHz, CDCl3): δ 9.82 (s, 1H), 8.51 (br s, 1H), 8.27 (s, 1H), 6.56 (s, 1H), 3.28 (m, 2H), 1.31 (t, J=7.2 Hz, 3H); MS (ESI) m/z: 185.0 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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